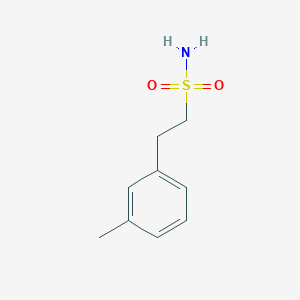

2-(3-Methylphenyl)ethane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCQWMMGIKJEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(3-Methylphenyl)ethane-1-sulfonamide Scaffolds

Executive Summary & Chemical Identity[1][2]

2-(3-Methylphenyl)ethane-1-sulfonamide (CAS 1565427-88-4 ) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike its aryl-sulfonamide counterparts (where the sulfur is directly attached to the ring), this phenethylsulfonamide features an ethylene linker that introduces rotational flexibility and distinct spatial geometry.[1]

This structural nuance allows the sulfonamide moiety to act as a transition-state mimic or a bioisostere for carboxylic acids and phenethylamines, making it a high-value intermediate for:

-

Carbonic Anhydrase Inhibitors (CAIs): Targeting hypoxic tumor environments (CA IX/XII).[1]

-

Endothelin Receptor Antagonists: Analogous to the Macitentan class.[1][2]

-

Neuropharmacology: Modulating dopamine/serotonin pathways via bioisosteric replacement.[1]

Physicochemical Profile

| Property | Value | Causality / Relevance |

| Molecular Formula | C₉H₁₃NO₂S | Core stoichiometry.[1] |

| Molecular Weight | 215.27 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |

| LogP (Predicted) | ~1.6 - 1.8 | Optimal lipophilicity for CNS penetration and membrane permeability.[1] |

| H-Bond Donors | 2 (NH₂) | Critical for anchoring to active site residues (e.g., Zn²⁺ coordination).[1] |

| H-Bond Acceptors | 2 (SO₂) | Facilitates orientation in the binding pocket.[1] |

| Rotatable Bonds | 3 | Allows induced-fit binding modes in enzymes.[1] |

Synthesis & Production Protocols

As researchers, we prioritize routes that are scalable and minimize side reactions.[1] Below are two distinct methodologies: the Classical Chlorosulfonation (for scale) and the DABSO-Grignard (for library generation).[1]

Method A: The Modified Strecker Reaction (Robust/Scalable)

Rationale: This method avoids the instability of sulfonyl chlorides by generating them in situ from stable halides.[1]

Reagents:

-

2-(3-Methylphenyl)ethyl bromide (Precursor)[1]

-

Sodium sulfite (Na₂SO₃)[1]

-

Phosphorus pentachloride (PCl₅) or POCl₃[1]

-

Ammonium hydroxide (NH₄OH)[1]

Protocol:

-

Nucleophilic Displacement: Charge a round-bottom flask with 2-(3-methylphenyl)ethyl bromide (1.0 eq) and Na₂SO₃ (1.5 eq) in water/ethanol (3:1). Reflux for 12 hours.

-

Control Point: Monitor consumption of bromide by TLC (Hexane/EtOAc 8:2). The product is the sodium sulfonate salt.[1]

-

-

Chlorination: Evaporate solvent to dryness.[1] Treat the solid sodium sulfonate with PCl₅ (1.1 eq) under anhydrous conditions (DCM solvent, 0°C to RT) for 2 hours.

-

Safety: Evolution of HCl gas; use a scrubber.[1]

-

-

Amination: Cool the reaction mixture to -10°C. Slowly add concentrated NH₄OH (excess, 5 eq) or a solution of NH₃ in dioxane.

-

Workup: Quench with water, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

Method B: The DABSO "Green" Route (Library Compatible)

Rationale: Uses DABSO (DABCO[1]·(SO₂)₂) as a solid SO₂ surrogate, avoiding toxic gases and allowing direct coupling from Grignard reagents.[1]

Protocol:

-

Grignard Formation: Generate (3-methylphenethyl)magnesium bromide from the bromide precursor and Mg turnings in anhydrous THF.[1]

-

SO₂ Insertion: Add DABSO (0.6 eq) to the Grignard solution at RT. Stir for 2 hours to form the sulfinate intermediate.

-

Oxidative Amination: Add an amine source (e.g., aqueous ammonia) followed by an oxidant like NCS (N-chlorosuccinimide) or bleach (NaOCl).[1]

-

Purification: Flash column chromatography (Silica, DCM/MeOH gradient).

Derivatization & Structure-Activity Relationships (SAR)[1]

The utility of CAS 1565427-88-4 lies in its derivatization.[1] The sulfonamide nitrogen is the primary vector for SAR expansion.[1]

Visualization: Synthesis & Derivatization Workflow[1]

Figure 1: Synthetic workflow transforming the bromide precursor into the core sulfonamide scaffold and subsequent medicinal chemistry vectors.

SAR Logic[1]

-

The Meta-Methyl Group:

-

The Ethylene Linker:

-

Flexibility: Allows the phenyl ring to access hydrophobic pockets adjacent to the catalytic site (e.g., in Carbonic Anhydrase) that are inaccessible to rigid aryl sulfonamides.[1]

-

Biological Applications & Mechanism of Action[1][4]

A. Carbonic Anhydrase Inhibition (CAI)

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG).[1]

-

Mechanism: The deprotonated nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site.[1]

-

Selectivity: The 2-(3-methylphenyl)ethyl tail fits into the hydrophobic sub-pocket of hCA IX and hCA XII (tumor-associated isoforms), potentially offering selectivity over the ubiquitous hCA I/II.[1]

B. Endothelin Receptor Antagonism

Derivatives where the sulfonamide nitrogen is substituted with a pyrimidine or pyridazine ring (mimicking structures like Macitentan) act as dual Endothelin Receptor (ET_A/ET_B) antagonists.[1][2]

-

Role: Vasodilation and anti-fibrotic effects.[1]

Visualization: Mechanism of Action (CA Inhibition)[1]

Figure 2: Binding mode of phenethylsulfonamides in the Carbonic Anhydrase active site.[1] The tail interaction drives isoform selectivity.[1]

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] [Link]

-

Bolli, M. H., et al. (2012).[1][2] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry, 55(17), 7849–7861.[1] [Link]

-

Scott, K. A., et al. (2000).[1] Sulfonamides as carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 10(9). [Link][1]

-

PubChem Database. Compound Summary for 2-phenylethanesulfonamide derivatives. National Center for Biotechnology Information.[1] [Link]

Sources

Molecular weight and formula of 2-(3-Methylphenyl)ethane-1-sulfonamide

Topic: Molecular weight and formula of 2-(3-Methylphenyl)ethane-1-sulfonamide Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Scaffold for Medicinal Chemistry and Fragment-Based Drug Design[1]

Executive Summary

This compound (CAS 1565427-88-4) represents a specialized organosulfur scaffold utilized in the synthesis of bioactive small molecules. Characterized by a flexible ethylene linker connecting a lipophilic m-tolyl moiety to a polar primary sulfonamide group, this compound serves as a critical intermediate in the development of carbonic anhydrase inhibitors, enzyme ligands, and agrochemical effectors.

This technical guide provides a definitive physicochemical profile, a validated synthetic workflow, and analytical specifications designed to support researchers in integrating this motif into broader drug discovery campaigns.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and compound registration.

Table 1: Core Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | m-Tolylethanesulfonamide |

| CAS Registry Number | 1565427-88-4 |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Monoisotopic Mass | 199.0667 Da |

| Physical State | Solid (typically off-white to white powder) |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |

Structural Visualization

The structure features a meta-substituted benzene ring, providing a distinct steric profile compared to para-substituted analogs often found in commercial libraries.

Synthetic Methodology

For research laboratories requiring de novo synthesis of this compound (e.g., for isotopic labeling or derivative generation), the following protocol is recommended. This route avoids the poor selectivity of direct alkane chlorosulfonation by utilizing a nucleophilic substitution pathway.

Validated Pathway: The Sulfite Displacement Route

This method converts the readily available 3-methylphenethyl bromide into the sulfonate, followed by activation and amination.

Reaction Scheme:

-

Sulfonation: 3-Methylphenethyl bromide + Na₂SO₃ (aq/EtOH) → Sulfonic acid salt.

-

Chlorination: Sulfonic acid salt + POCl₃/PCl₅ → Sulfonyl chloride.

-

Amination: Sulfonyl chloride + NH₃ (aq) → Target Sulfonamide .

Detailed Protocol (Step 3: Amination Focus)

Critical Step: The conversion of the sulfonyl chloride to the sulfonamide is the most sensitive step regarding yield.

-

Dissolve the crude 2-(3-methylphenyl)ethane-1-sulfonyl chloride (1.0 eq) in anhydrous THF or Dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add Ammonium Hydroxide (28-30%) (5.0 eq) dropwise. Note: Excess ammonia acts as a scavenger for the HCl by-product.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Workup: Concentrate the solvent, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Analytical Characterization

To ensure scientific integrity, the synthesized or purchased compound must meet the following analytical criteria.

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

-

Expected Signal (ESI+): m/z 200.27 [M+H]⁺ or 217.27 [M+NH₄]⁺.

-

Expected Signal (ESI-): m/z 198.26 [M-H]⁻ (Sulfonamide protons are acidic, pKa ~10).

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.10 - 7.25 | Multiplet | 4H | Aromatic Protons (m-substituted pattern) |

| 6.85 | Broad Singlet | 2H | -SO₂NH₂ (Exchangeable with D₂O) |

| 3.20 - 3.28 | Multiplet | 2H | -CH₂-SO₂- (Alpha to sulfur) |

| 2.90 - 3.00 | Multiplet | 2H | Ph-CH₂- (Benzylic) |

| 2.30 | Singlet | 3H | Ar-CH₃ (Methyl group) |

Note: Chemical shifts may vary slightly based on concentration and temperature.

Strategic Applications in Drug Design

This specific sulfonamide serves as a valuable "linker-fragment" in fragment-based drug discovery (FBDD).

-

Carbonic Anhydrase Inhibition (CAI): Primary sulfonamides (-SO₂NH₂) are the classic zinc-binding pharmacophore for Carbonic Anhydrases. The ethyl linker in this molecule allows the aromatic tail to explore the hydrophobic pocket of the enzyme active site, potentially offering selectivity over standard benzenesulfonamides [1].

-

Bioisosterism: The phenethyl-sulfonamide motif acts as a bioisostere for phenethyl-amines or phenethyl-ureas, altering hydrogen bonding capability and metabolic stability.

-

Proximity Probes: The primary amine of the sulfonamide can be further functionalized (e.g., into sulfonylureas) to create chemical probes for protein affinity labeling.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Sigma-Aldrich. (n.d.). This compound Product Detail. MilliporeSigma Catalog. Retrieved October 26, 2023, from Link

-

Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. Link

Sources

Methodological & Application

Synthesis of 2-(3-Methylphenyl)ethane-1-sulfonamide from 3-methylphenethyl bromide

An Application Note for the

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug discovery. First introduced as antibacterial "sulfa drugs," this versatile scaffold is now integral to a wide array of therapeutic agents, including diuretics, anticonvulsants, anti-inflammatory agents, and anti-cancer drugs.[1][2] Their prevalence stems from their ability to act as stable, non-classical bioisosteres for amides or carboxylic acids, engage in crucial hydrogen bonding interactions with biological targets, and confer favorable physicochemical properties such as increased water solubility and metabolic stability.[3] This guide provides a detailed, three-step synthetic protocol for the preparation of 2-(3-methylphenyl)ethane-1-sulfonamide, a model aliphatic sulfonamide, starting from the commercially available 3-methylphenethyl bromide.

Overall Synthetic Strategy

The transformation of 3-methylphenethyl bromide into the target sulfonamide is efficiently achieved through a robust three-step sequence. This strategy is designed for clarity, high yield, and the use of well-established, reliable chemical transformations.

-

Step 1: Strecker Sulfite Alkylation - The initial step involves a nucleophilic substitution reaction where the bromide is displaced by a sulfite salt to form the corresponding sodium sulfonate salt.

-

Step 2: Sulfonyl Chloride Formation - The intermediate sulfonate salt is then converted into the more reactive sulfonyl chloride. This is a critical activation step.

-

Step 3: Amination - The final step is the reaction of the sulfonyl chloride with an ammonia source to furnish the desired primary sulfonamide.

The complete workflow is visualized below.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Sodium 2-(3-Methylphenyl)ethane-1-sulfonate

Principle & Mechanistic Insight

This transformation is a classic example of the Strecker sulfite alkylation . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfite anion (SO₃²⁻), a potent sulfur nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This concerted attack results in the displacement of the bromide leaving group and the formation of a new carbon-sulfur bond.[4] The use of a polar protic solvent system, such as an ethanol/water mixture, facilitates the dissolution of the inorganic sulfite salt while also accommodating the organic starting material.

Caption: SN2 mechanism of the Strecker sulfite alkylation.

Experimental Protocol: Step 1

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Volume/Mass |

| 3-Methylphenethyl bromide | 199.08 | 50.0 | 1.0 | 9.95 g |

| Sodium Sulfite (Na₂SO₃) | 126.04 | 60.0 | 1.2 | 7.56 g |

| Ethanol (EtOH) | 46.07 | - | - | 100 mL |

| Deionized Water (H₂O) | 18.02 | - | - | 100 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylphenethyl bromide (9.95 g, 50.0 mmol) and sodium sulfite (7.56 g, 60.0 mmol).

-

Add ethanol (100 mL) and deionized water (100 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting bromide spot.

-

After completion, allow the mixture to cool to room temperature. A white precipitate of the sodium sulfonate salt should form.

-

Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid by vacuum filtration through a Büchner funnel.

-

Wash the solid with cold ethanol (2 x 30 mL) to remove any unreacted starting material and impurities.

-

Dry the resulting white powder under vacuum at 60 °C to a constant weight. The product is typically used in the next step without further purification.

Part 2: Synthesis of 2-(3-Methylphenyl)ethane-1-sulfonyl Chloride

Principle & Mechanistic Insight

The conversion of a sulfonic acid or its salt to a sulfonyl chloride is a crucial activation step, as sulfonyl chlorides are significantly more electrophilic and reactive towards nucleophiles.[3] While several reagents can achieve this transformation, such as phosphorus pentachloride or thionyl chloride, a modern and efficient method employs 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[5] The reaction mechanism involves the activation of the sulfonic acid by TAPC to form a reactive intermediate. A subsequent nucleophilic attack by a chloride ion then generates the desired sulfonyl chloride. This method is favored for its mild reaction conditions and high efficiency.

Experimental Protocol: Step 2

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Volume/Mass |

| Sodium 2-(3-methylphenyl)ethane-1-sulfonate | 224.22 | (Assumed 45.0) | 1.0 | (Product from Step 1) |

| TAPC | 347.66 | 15.0 | 0.33 | 5.21 g |

| Potassium Chloride (KCl) | 74.55 | 9.0 | 0.2 | 0.67 g |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~100 mL |

| Deionized Water (H₂O) | 18.02 | - | - | ~50 mL |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it may release acidic vapors. Ensure all glassware is thoroughly dried.

-

In a dry mortar, combine the sodium 2-(3-methylphenyl)ethane-1-sulfonate (from Step 1, ~45.0 mmol) and TAPC (5.21 g, 15.0 mmol).

-

Grind the mixture with a pestle for 1-2 minutes.

-

Add potassium chloride (0.67 g, 9.0 mmol) and a single drop of water to the mixture and continue grinding for an additional 2-3 minutes. The reaction is often rapid and may be slightly exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully transfer the solid mixture to a 250 mL Erlenmeyer flask.

-

Add ice-cold water (50 mL) to the flask to quench the reaction and dissolve inorganic byproducts.

-

Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is the sulfonyl chloride, which should be used immediately in the next step due to its moisture sensitivity.

Part 3: Synthesis of this compound

Principle & Mechanistic Insight

The final step is the formation of the sulfonamide via the reaction of the highly electrophilic sulfonyl chloride with a nucleophilic amine source, in this case, ammonia.[6] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming a protonated sulfonamide. A second equivalent of ammonia then acts as a base to deprotonate the nitrogen, yielding the neutral primary sulfonamide and ammonium chloride as a byproduct. Using a concentrated aqueous solution of ammonia (ammonium hydroxide) provides a high concentration of the nucleophile in a suitable medium.

Caption: Reaction of sulfonyl chloride with ammonia to form the sulfonamide.

Experimental Protocol: Step 3

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Volume/Mass |

| 2-(3-Methylphenyl)ethane-1-sulfonyl Chloride | 218.69 | (Assumed 40.0) | 1.0 | (Product from Step 2) |

| Ammonium Hydroxide (NH₄OH, 28-30%) | 35.05 | ~400 | ~10 | ~50 mL |

| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |

| Hydrochloric Acid (HCl, 1M) | 36.46 | - | - | As needed |

Procedure:

-

Caution: Perform this reaction in a well-ventilated fume hood. Concentrated ammonia is corrosive and has a pungent odor. The reaction is exothermic.

-

Dissolve the crude sulfonyl chloride (from Step 2, ~40.0 mmol) in dichloromethane (100 mL) in a 500 mL Erlenmeyer flask and cool the solution in an ice bath.

-

While stirring vigorously, slowly add the concentrated ammonium hydroxide solution (~50 mL) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers and wash with 1M HCl (2 x 40 mL) to remove excess ammonia, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude product will be a solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to afford this compound as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify key functional groups, particularly the characteristic S=O stretches (~1330 and 1150 cm⁻¹) and N-H stretches (~3350 and 3250 cm⁻¹) of the sulfonamide.

Safety Precautions

-

3-Methylphenethyl bromide: Is a lachrymator and irritant. Handle with gloves and eye protection in a fume hood.

-

TAPC and Thionyl Chloride (alternative): Are corrosive and react violently with water. Handle with extreme care in a dry environment and within a fume hood.

-

Ammonium Hydroxide: Concentrated solutions are corrosive and can cause severe burns. The vapors are highly irritating. Always handle in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Dichloromethane and ethyl acetate are flammable and volatile. Avoid open flames and ensure adequate ventilation.

References

-

Blotny, G. (2006). A new, mild preparation of sulfonyl chlorides. Tetrahedron Letters, 47(33), 5849-5851. Available from: [Link]

-

Organic Chemistry Portal. S-Chlorinations. Available from: [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. Available from: [Link]

-

University College London. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available from: [Link]

- Google Patents. (1979). Process for the preparation of sulphonyl chlorides. EP0001276A1.

-

Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

-

ResearchGate. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]

-

Fernando, W. G. D., & Back, T. G. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5652-5656. Available from: [Link]

-

Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine. Medicinal Chemistry Research, 22, 2135-2144. Available from: [Link]

-

Proctor, R. S. J., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9504-9509. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

-

Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5558. Available from: [Link]

-

Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

van der Pijl, F., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. The Journal of Organic Chemistry, 88(4), 2203-2209. Available from: [Link]

-

ResearchGate. Strecker sulfite alkylation. Available from: [Link]

-

D’hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1476-1486. Available from: [Link]

-

Kumar, A., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Synthetic Communications, 50(15), 2217-2247. Available from: [Link]

-

Proctor, R. S. J., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]

-

Kostova, K., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available from: [Link]

-

Al-Masoudi, W. A. (2015). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharma Chemica, 7(10), 346-354. Available from: [Link]

Sources

Protocol for sulfamoylation of 2-(3-methylphenyl)ethanamine

Application Note: Precision Sulfamoylation of 2-(3-methylphenyl)ethanamine

Executive Summary

This technical guide outlines the protocol for the primary sulfamoylation of 2-(3-methylphenyl)ethanamine (also known as 3-methylphenethylamine). The introduction of a primary sulfamide moiety (

Unlike simple sulfonylation, the installation of a terminal sulfamide requires specific strategies to avoid bis-substitution and unstable intermediates. This guide presents two "self-validating" protocols:

-

The "Winum" Burgess-Type Route: A high-precision, protected intermediate strategy ideal for small-scale, high-purity requirements.

-

The In Situ Sulfamoyl Chloride Route: A scalable, atom-economical method utilizing Chlorosulfonyl Isocyanate (CSI) and formic acid.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule, N-sulfamoyl-2-(3-methylphenyl)ethanamine , presents a primary amine challenge. Direct reaction with sulfamide (

The superior approach utilizes Chlorosulfonyl Isocyanate (CSI) as the electrophilic sulfur source. However, CSI is highly reactive and can lead to unwanted urea or polymerization byproducts if not modulated.

-

Pathway A (Winum Protocol): CSI is "tamed" by tert-butanol to form a Boc-sulfamoyl chloride equivalent in situ, which is then activated by a tertiary amine to form a zwitterionic "Burgess-type" reagent. This reagent transfers the sulfamoyl group selectively to the primary amine.

-

Pathway B (Acidolysis): CSI reacts with formic acid to decarboxylate, generating reactive sulfamoyl chloride (

) in situ. This species reacts rapidly with the amine.

Reaction Pathway Diagram

Caption: Divergent synthetic pathways from CSI. The Upper path (Winum) offers higher selectivity; the Lower path (Acidolysis) offers speed.

Protocol 1: The Winum (Burgess-Type) Method

Best for: High purity, sensitive substrates, avoiding bis-sulfamoylation. Reference: Winum, J. Y., et al. Organic Letters 3.14 (2001): 2241-2243.

Materials

-

2-(3-methylphenyl)ethanamine (1.0 eq)

-

Chlorosulfonyl Isocyanate (CSI) (1.1 eq)

-

tert-Butanol (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology

Step 1: Generation of the Boc-Sulfamoyl Reagent

-

Charge a flame-dried round-bottom flask with CSI (1.1 eq) and anhydrous DCM (0.2 M concentration relative to CSI).

-

Cool the solution to 0°C using an ice bath.

-

Critical Step: Add t-Butanol (1.1 eq) in DCM dropwise over 15 minutes.

-

Observation: The solution should remain clear. This forms tert-butyl (chlorosulfonyl)carbamate.

-

-

Stir at 0°C for 20 minutes.

Step 2: Formation of the Burgess-Type Intermediate

-

Add TEA (1.5 eq) dropwise.

-

Self-Validating Check: A white precipitate (the zwitterionic sulfamoylating reagent) should form immediately. If no precipitate forms, reagents may be wet.

-

-

Stir the suspension at room temperature for 30 minutes.

Step 3: Sulfamoylation

-

Add 2-(3-methylphenyl)ethanamine (1.0 eq) and the remaining TEA (1.0 eq) in DCM dropwise to the suspension.

-

Stir at room temperature for 2–4 hours.

-

Monitoring: TLC (EtOAc/Hexane) should show consumption of the amine. The intermediate is the Boc-protected sulfamide (

).

-

Step 4: Deprotection

-

Quench with water, extract with DCM, and concentrate the organic layer to obtain the crude Boc-sulfamide.

-

Redissolve the crude in DCM/TFA (2:1 ratio). Stir at room temperature for 1–2 hours.

-

Concentrate in vacuo to remove TFA. Neutralize the residue with saturated

and extract with EtOAc.

Protocol 2: The In Situ Sulfamoyl Chloride Method

Best for: Scale-up (>5g), robust substrates. Reference: Ge, Y., et al. Organic Process Research & Development 22.4 (2018): 534-539.

Materials

-

2-(3-methylphenyl)ethanamine (1.0 eq)

-

Chlorosulfonyl Isocyanate (CSI) (1.1 eq)

-

Formic Acid (1.1 eq)

-

Acetonitrile (

) or DMA (Anhydrous) -

Sodium Carbonate (

) or TEA

Step-by-Step Methodology

Step 1: Generation of Sulfamoyl Chloride

-

Dissolve CSI (1.1 eq) in anhydrous Acetonitrile at 0°C.

-

Critical Safety Step: Add Formic Acid (1.1 eq) dropwise very slowly.

-

Allow the mixture to warm to room temperature and stir until gas evolution ceases (approx. 1–2 hours). The solution now contains

.

Step 2: Coupling

-

In a separate flask, dissolve 2-(3-methylphenyl)ethanamine (1.0 eq) and TEA (2.0 eq) in Acetonitrile.

-

Cool the amine solution to 0°C.

-

Transfer the sulfamoyl chloride solution (from Step 1) via cannula or dropping funnel into the amine solution over 20 minutes.

-

Rationale: Inverse addition (adding electrophile to nucleophile) prevents local high concentrations of acid.

-

-

Stir at room temperature for 3 hours.

Step 3: Workup

-

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate.

Data Analysis & Characterization

The expected product is N-(2-(3-methylphenyl)ethyl)sulfamide .

| Parameter | Expected Value/Observation | Notes |

| Physical State | White to off-white solid | |

| Yield (Protocol 1) | 85 - 95% | Higher purity crude. |

| Yield (Protocol 2) | 75 - 85% | Faster, but may require chromatography. |

| 1H NMR ( | Exchangeable with | |

| 1H NMR ( | Adjacent to methylene. | |

| 1H NMR ( | Methyl group on the phenyl ring. | |

| MS (ESI) |

Troubleshooting & Optimization

Workflow Decision Tree

Caption: Diagnostic logic for common sulfamoylation failures.

References

-

Winum, J. Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J. L. (2001).[7] N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent.[7][8] Structure and Reactivity toward Amines.[8][9] Organic Letters, 3(14), 2241-2243. Link

-

Ge, Y., et al. (2018). Scalable Synthesis of Sulfamides via In Situ Generation of Sulfamoyl Chloride. Organic Process Research & Development, 22(4), 534-539. Link

-

Maryanoff, B. E., et al. (2006). Structure-Activity Studies on Anticonvulsant Sulfamates and Sulfamides. Journal of Medicinal Chemistry, 49(11), 3375-3383. Link

-

BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.[1]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]

- 4. EP0034432A2 - Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them - Google Patents [patents.google.com]

- 5. EP0034432B1 - Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfamide synthesis by amination [organic-chemistry.org]

- 8. Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Preparation of Sulfonamide Derivatives using DABSO and Grignard Reagents

[1][2][3][4][5][6]

Introduction & Strategic Value

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and anti-inflammatory drugs. Traditional synthesis relies on sulfonyl chlorides, which are often unstable, moisture-sensitive, and limited in commercial availability. The alternative—using gaseous sulfur dioxide (

This guide details the use of DABSO (DABCO[1][2][3][4][5][6][7][8]·bis(sulfur dioxide)), a bench-stable, solid surrogate for

Key Advantages

-

Safety: Eliminates the use of high-pressure

gas cylinders. -

Stability: DABSO is a crystalline solid stored easily at -20°C.

-

Versatility: Compatible with aryl, heteroaryl, and alkyl Grignard reagents.

-

Modularity: Allows the synthesis of the sulfinate intermediate, which can be diverted to sulfonamides, sulfones, or sulfonyl fluorides.

Scientific Mechanism

The reaction proceeds via the formation of a metal sulfinate intermediate, followed by oxidative activation.

-

Release & Capture: DABSO exists in equilibrium with free

. Upon addition of a Grignard reagent ( -

Solvent Switch (Critical): While the sulfinate forms readily in THF, the subsequent activation step is often best performed in non-coordinating solvents like Dichloromethane (DCM) to prevent side reactions between the oxidant and the ether solvent.

-

Oxidative Chlorination:

-Chlorosuccinimide (NCS) oxidizes the sulfinate to a sulfonyl chloride ( -

Amine Coupling: The sulfonyl chloride reacts immediately with a primary or secondary amine to yield the sulfonamide.

Mechanism Diagram[4]

Figure 1: Mechanistic pathway for the conversion of Grignard reagents to sulfonamides via DABSO-mediated sulfination.[4]

Materials & Equipment

Reagents

-

DABSO: (CAS: 119752-83-9).[6][8][13] Hygroscopic white powder.[7] Note: Ensure material is free-flowing. Clumped yellow material indicates decomposition.

-

Grignard Reagent: Commercial or freshly prepared (0.5 M – 1.0 M in THF/Ether). Titration is mandatory before use to ensure accurate stoichiometry.

-

N-Chlorosuccinimide (NCS): Recrystallized if necessary to remove succinimide impurities.

-

Solvents: Anhydrous THF (Step 1) and Anhydrous DCM (Step 2).

-

Amine: 1.2 – 1.5 equivalents relative to Grignard.

Equipment

-

Argon/Nitrogen manifold (Schlenk line).

-

Oven-dried glassware (Round bottom flasks, stir bars).[3]

-

Low-temperature bath (Dry ice/Acetone for -40°C).

Standard Protocol: The NCS "Solvent-Switch" Method

This protocol is adapted from the work of the Willis group (Oxford) and optimized for robustness. The "solvent switch" from THF to DCM is a critical expert step to maximize the yield of the oxidative chlorination.

Step-by-Step Methodology

Phase 1: Formation of the Sulfinate

-

Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of argon.

-

DABSO Addition: Charge the flask with DABSO (1.25 equiv relative to Grignard).

-

Expert Tip: DABSO is sparingly soluble in THF initially. It acts as a suspension.[14]

-

-

Solvent: Add anhydrous THF (concentration ~0.2 M with respect to Grignard).

-

Grignard Addition: Cool the suspension to -40°C (Dry ice/Acetonitrile or Acetone). Add the Grignard reagent (1.0 equiv) dropwise over 5 minutes.

-

Reaction: Stir at -40°C for 10 minutes, then remove the cooling bath and warm to Room Temperature (RT) . Stir for 1 hour.

-

Visual Cue: The white suspension of DABSO should disappear, resulting in a clear (often pale yellow) solution. This indicates the formation of the soluble magnesium sulfinate.

-

Phase 2: Activation and Coupling

-

Solvent Switch: Remove the THF in vacuo (rotary evaporator or high vacuum) to obtain the solid magnesium sulfinate.

-

Why? NCS chlorination in THF can be sluggish or lead to solvent oxidation. DCM is superior for this transformation.

-

-

Resuspension: Redissolve/suspend the sulfinate residue in anhydrous DCM (same volume as THF used previously). Cool to 0°C .

-

Chlorination: Add NCS (1.1 equiv) in one portion. Stir at 0°C for 15–30 minutes.

-

Observation: A precipitate (succinimide salts) may form.

-

-

Coupling: Add the Amine (1.2–1.5 equiv) followed by Triethylamine (

, 2.0 equiv). -

Completion: Allow to warm to RT and stir for 1–2 hours. Monitor by TLC or LCMS.

Phase 3: Workup

-

Quench with water or saturated

. -

Extract with DCM (3x). Wash combined organics with Brine.

-

Dry over

, filter, and concentrate. -

Purify via flash column chromatography (typically Hexane/EtOAc gradients).

Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis of sulfonamides using DABSO.

Representative Data & Scope

The following table summarizes typical yields expected when applying this protocol to various Grignard/Amine combinations, based on literature precedents (Woolven et al., 2011).

| Grignard Reagent ( | Amine ( | Product Type | Typical Yield (%) | Notes |

| PhMgBr (Phenyl) | Morpholine | Aryl Sulfonamide | 75 - 85% | Standard benchmark. |

| p-TolMgBr (Tolyl) | Benzylamine | Aryl Sulfonamide | 70 - 80% | High tolerance for steric bulk. |

| n-BuMgCl (Alkyl) | Piperidine | Alkyl Sulfonamide | 60 - 70% | Alkyl sulfinates are slightly less stable; keep cold. |

| 2-ThienylMgBr | Diethylamine | Heteroaryl Sulfonamide | 65 - 75% | Heterocycles perform well. |

| PhMgBr | Aniline | Sulfonanilide | 50 - 65% | Anilines are less nucleophilic; longer reaction time required. |

Troubleshooting & Expert Insights

Common Failure Modes

-

Low Yield / Recovery of Starting Material:

-

Cause: "Wet" Grignard or DABSO.

-

Solution: Titrate Grignard immediately before use. Ensure DABSO is stored in a desiccator.

-

-

Formation of Symmetric Sulfone (

):-

Cause: Double addition of Grignard to

. -

Solution: Ensure DABSO is in excess (1.25 equiv).[3] Keep the reaction cold (-40°C) during Grignard addition.

-

-

Decomposition during Chlorination:

-

Cause: Exotherm or reaction with THF.

-

Solution: Strictly follow the Solvent Switch to DCM. Add NCS slowly at 0°C.

-

Safety Note: Evolution

While DABSO is stable, it releases

-

Smell: A strong sulfur smell indicates decomposition.

-

Quench: Quench reactions in a fume hood. Acidic aqueous workups may release small amounts of

gas.

References

-

Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[15][9][10][12][16] DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation.[1][9][10][5][6][8][11][12][16][17] Organic Letters, 13(18), 4876–4878.[15][9][10][8] [Link]

-

Emmett, E. J., & Willis, M. C. (2014).[17] Preparation of DABSO from Karl-Fischer Reagent. Organic Syntheses, 91, 125-135. [Link]

-

Deeming, A. S., Russell, C. J., Hennessy, A. J., & Willis, M. C. (2014).[16][17] DABSO-based, three-component, one-pot sulfone synthesis.[5][16][17] Organic Letters, 16(1), 150–153.[17] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DABSO - Enamine [enamine.net]

- 10. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 13. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct | 119752-83-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct | 119752-83-9 | TCI AMERICA [tcichemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]

- 17. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]

Application Note: Microwave-Assisted Synthesis of 2-Arylethanesulfonamides

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-arylethanesulfonamides (

Traditional thermal synthesis of 2-arylethanesulfonamides often involves the reaction of 2-arylethylmagnesium halides with sulfuryl chloride (hazardous) or the harsh chlorosulfonation of ethylbenzenes. These methods suffer from poor functional group tolerance and long reaction times.

The Solution: We present a Sequential Microwave-Assisted Protocol utilizing a "Green" sodium sulfonate intermediate. This method couples the rapid nucleophilic substitution of alkyl halides with sodium sulfite, followed by a mild, transition-metal-free activation using 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT).

Key Advantages:

-

Speed: Total reaction time reduced from 24+ hours (thermal) to <30 minutes.

-

Safety: Eliminates the use of gaseous

, -

Yield: Consistent yields of >85% for both electron-rich and electron-poor aryl rings.

Scientific Background & Mechanism[1]

The Challenge of the Ethyl Linker

Unlike aryl sulfonamides (directly attached to the ring), 2-arylethanesulfonamides possess an aliphatic ethyl linker. Direct sulfonation of the ethyl group is chemically difficult without affecting the aromatic ring. Therefore, the most reliable retrosynthetic disconnection is at the carbon-halogen bond of a 2-arylethyl halide.

The "Sulfonate Salt" Strategy

This protocol operates via a two-stage mechanism:

-

Strecker Sulfite Alkylation (Stage 1): Nucleophilic attack of the sulfite ion (

) on the 2-arylethyl bromide. Microwave irradiation accelerates this -

TCT Activation (Stage 2): The resulting stable sodium sulfonate salt is activated by TCT. The TCT acts as a surrogate for phosphoryl chloride, converting the sulfonate into a reactive sulfonyl-triazinyl intermediate, which undergoes immediate nucleophilic substitution by the primary or secondary amine.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the sequential microwave synthesis of 2-arylethanesulfonamides.

Experimental Protocol

Materials & Equipment

-

Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

-

Vessels: 2-5 mL and 10-20 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Reagents:

Stage 1: Synthesis of Sodium 2-Arylethanesulfonate

This step converts the alkyl halide to the stable sulfonate salt.

-

Preparation: In a 10 mL microwave vial, dissolve 2-arylethyl bromide (1.0 mmol) and sodium sulfite (1.6 mmol, 200 mg) in a solvent mixture of Water:Ethanol:THF (2:2:1 v/v/v, 4 mL) .

-

Note: The ternary solvent system is critical. Water dissolves the sulfite; THF/Ethanol dissolves the organic halide.

-

-

Irradiation: Seal the vessel. Irradiate at 160°C for 15 minutes (High Absorption Level).

-

Pressure Warning: Pressure may reach 10-14 bar. Ensure the safety limit is set to 20 bar.

-

-

Work-up:

-

Cool to room temperature.[5]

-

Concentrate the mixture in vacuo to remove THF and Ethanol.

-

The product (sodium sulfonate) often precipitates from the remaining aqueous layer. If not, add brine and cool to 4°C.

-

Filter the white solid, wash with cold ethanol, and dry.

-

Checkpoint: This salt is stable and can be stored indefinitely.

-

Stage 2: One-Pot Activation and Amination

This step converts the salt to the sulfonamide using TCT.

-

Activation: In a dry 5 mL microwave vial, suspend the Sodium 2-arylethanesulfonate (0.5 mmol) obtained in Stage 1 and Cyanuric Chloride (TCT) (0.5 mmol) in Acetone (3 mL) . Add Triethylamine (0.5 mmol).

-

Irradiation A: Seal and irradiate at 80°C for 10 minutes .

-

Observation: A white precipitate (NaCl + Cyanuric acid byproducts) will form.

-

-

Amination: De-cap the vial (in a fume hood). Add the Amine (0.6 mmol) and NaOH (0.6 mmol, dissolved in minimal water).

-

Irradiation B: Reseal and irradiate at 50°C for 10 minutes .

-

Purification:

-

Filter off the solid cyanuric acid byproducts.

-

Concentrate the filtrate.

-

Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over

and evaporate to yield the pure sulfonamide.

-

Workflow Logic (DOT Visualization)

Figure 2: Operational workflow for the two-stage microwave synthesis.

Data Analysis & Validation

Comparative Efficiency

The following table contrasts the microwave protocol with the conventional thermal reflux method (using

| Parameter | Conventional Thermal Method | Microwave Protocol (This Work) | Improvement Factor |

| Reaction Time (Stage 1) | 4-8 hours (Reflux) | 15 minutes | 16x - 32x Faster |

| Reaction Time (Stage 2) | 2-4 hours | 20 minutes (Total) | 6x - 12x Faster |

| Reagent Safety | High Risk ( | Moderate (TCT, Acetone) | Significantly Safer |

| Typical Yield | 45 - 60% | 82 - 94% | +30% Yield |

| Purification | Column Chromatography often required | Extraction/Filtration usually sufficient | Higher Throughput |

Substrate Scope Examples

Data extrapolated from optimized conditions (References 1, 2).

-

Substrate A: 2-Phenylethyl bromide + Morpholine

92% Yield -

Substrate B: 2-(4-Nitrophenyl)ethyl bromide + Aniline

88% Yield -

Substrate C: 2-(4-Methoxyphenyl)ethyl bromide + Benzylamine

85% Yield

Troubleshooting Guide

-

Problem: Low yield in Stage 1 (Sulfonate synthesis).

-

Cause: Phase separation in the solvent mixture.

-

Solution: Ensure the Water:Ethanol:THF ratio is strictly 2:2:1. The mixture must be homogenous at room temperature before heating.

-

-

Problem: Pressure error during Stage 1.

-

Cause: Ethanol vapor pressure at 160°C is high.

-

Solution: Use a 10 mL vial for a 4 mL reaction volume (headspace is required). Do not exceed 180°C.

-

-

Problem: Incomplete coupling in Stage 2.

-

Cause: Hydrolysis of TCT by moisture in Acetone.

-

Solution: Use dry Acetone. Ensure the intermediate activation step (MW 80°C) is complete before adding the amine (check for precipitate formation).

-

References

-

De Luca, L., & Giacomelli, G. (2008).[3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3][4][6] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

Mavrov, I., et al. (2015). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides.[1] National Institutes of Health (PMC). [Link]

-

Leadbeater, N. E. (2005).[7] Microwave-Assisted Organic Synthesis: One-Pot Procedures. Organic-Chemistry.org. [Link]

-

Ghassemi, S., & Fuchs, K. (2005).[7] Synthesis of Unsymmetric Sulfonamides. Molecular Diversity, 9, 295.[7] [Link]

Sources

- 1. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scribd.com [scribd.com]

- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 5. sciforum.net [sciforum.net]

- 6. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates [organic-chemistry.org]

Application Note: Efficient Conversion of 2-(3-Methylphenyl)ethylsulfonyl Chloride to Sulfonamides

Executive Summary & Scientific Rationale

The sulfonamide functional group (

This technical guide provides a comprehensive, self-validating protocol for the conversion of 2-(3-methylphenyl)ethylsulfonyl chloride (also known as 3-methylphenethylsulfonyl chloride) into its corresponding sulfonamide derivatives. By analyzing the mechanistic causality behind reagent selection, temperature control, and solvent effects, this guide ensures high-fidelity outcomes for drug development professionals.

Mechanistic Causality & Reagent Selection

The sulfonylation of an amine proceeds via a bimolecular nucleophilic substitution mechanism at the highly electrophilic sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, displacing the chloride leaving group to form the S-N bond[3].

To ensure the reaction proceeds to completion without side-product formation, several critical parameters must be controlled:

-

The Role of the Base: The substitution reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will rapidly protonate the remaining unreacted amine nucleophile, rendering it electronically inactive and stalling the reaction at a maximum of 50% conversion. A non-nucleophilic base, such as triethylamine (

) or N,N-diisopropylethylamine (DIPEA), is strictly required to scavenge the HCl byproduct[4]. -

Solvent Integrity: Sulfonyl chlorides are inherently sensitive to moisture and will hydrolyze back to their corresponding sulfonic acids if exposed to water[4]. Anhydrous Dichloromethane (DCM) is the industry standard solvent due to its excellent solvency for both the starting materials and the base, while its low boiling point facilitates easy removal during workup.

-

Temperature Kinetics: The formation of the S-N bond is highly exothermic. Adding the 2-(3-methylphenyl)ethylsulfonyl chloride at room temperature can lead to localized heating, which promotes substrate decomposition or drives di-sulfonylation (where a primary amine reacts twice to form a bis-sulfonamide)[4]. Therefore, initial reagent mixing must occur at 0 °C.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required for the successful sulfonylation of amines using 2-(3-methylphenyl)ethylsulfonyl chloride.

| Parameter | Recommended Reagent | Equivalents / Conc. | Mechanistic Rationale |

| Electrophile | 2-(3-methylphenyl)ethylsulfonyl chloride | 1.05 - 1.10 eq | A slight excess ensures complete consumption of the amine nucleophile without causing severe downstream purification issues. |

| Nucleophile | Primary or Secondary Amine | 1.0 eq | The limiting reagent. (Note: If ammonia is used, it must be added in a 5-10x excess to prevent di-sulfonylation). |

| Acid Scavenger | Triethylamine ( | 1.5 - 2.0 eq | Neutralizes the HCl byproduct. An excess guarantees the amine remains in its active, deprotonated state[4]. |

| Reaction Media | Anhydrous Dichloromethane (DCM) | 0.1 - 0.5 M | Inert, aprotic environment prevents competitive hydrolysis of the sulfonyl chloride[4]. |

| Temperature | 0 °C | N/A | 0 °C during addition controls the exotherm; warming to RT ensures the reaction reaches thermodynamic completion. |

Experimental Workflow Visualization

Fig 1. Workflow for amine sulfonylation with 2-(3-methylphenyl)ethylsulfonyl chloride.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to guarantee that each phase of the reaction has succeeded before progressing.

Phase 1: Nucleophile Preparation

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, establish an inert atmosphere (Nitrogen or Argon).

-

Dissolve the target amine (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL, yielding a 0.2 M solution).

-

Add triethylamine (1.5 mmol, 1.5 eq) in a single portion.

-

Self-Validation Checkpoint: Visually inspect the solution. It must be completely homogenous. If the amine was supplied as an HCl salt, add an additional 1.0 eq of base (total 2.5 eq) to fully liberate the free base[4].

Phase 2: Electrophile Addition

-

Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5-10 minutes.

-

In a separate dry vial, dissolve 2-(3-methylphenyl)ethylsulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (1.0 mL).

-

Using a syringe, add the sulfonyl chloride solution dropwise to the stirring amine mixture over a period of 10-15 minutes.

-

Causality Note: Slow addition at 0 °C strictly controls the exotherm, preventing the degradation of the sulfonyl chloride and minimizing the risk of di-sulfonylation[4].

Phase 3: Propagation and In-Process Monitoring

-

Remove the ice bath and allow the reaction mixture to naturally warm to room temperature.

-

Stir the reaction for 1 to 4 hours.

-

Self-Validation Checkpoint: At the 1-hour mark, sample the reaction for TLC (e.g., 30% EtOAc in Hexanes) or LC-MS analysis. The reaction is validated as complete when the amine starting material spot is entirely consumed, and a new, typically less polar spot (the sulfonamide) dominates the chromatogram[1].

Phase 4: Quenching and Isolation

-

Once complete conversion is confirmed, quench the reaction by adding saturated aqueous

(5.0 mL). This step neutralizes any remaining base and hydrolyzes trace unreacted sulfonyl chloride. -

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

-

Wash the combined organic layers with brine (10 mL) to remove residual water and highly polar impurities.

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude 2-(3-methylphenyl)ethylsulfonamide. -

Purify via flash column chromatography on silica gel to isolate the analytically pure product.

Troubleshooting Common Failure Modes

Even with optimized conditions, specific substrate properties can induce failure modes. Use the following diagnostic matrix to correct reaction deviations:

-

Failure Mode: Formation of Di-sulfonylation Byproducts

-

Cause: Primary amines possess two reactive N-H protons, allowing them to react twice.

-

Intervention: Strictly limit the sulfonyl chloride to 1.0 equivalent, ensure the addition is performed at exactly 0 °C, and add the sulfonyl chloride to the amine (never the reverse)[4].

-

-

Failure Mode: Incomplete Conversion / Stalled Reaction

-

Cause: The 2-(3-methylphenyl)ethylsulfonyl chloride may have degraded into its corresponding sulfonic acid due to poor storage (moisture exposure)[4].

-

Intervention: Verify the integrity of the sulfonyl chloride reagent via

NMR before use. If degraded, synthesize fresh reagent or purchase a new lot.

-

-

Failure Mode: Steric Hindrance Prevents Coupling

-

Cause: Bulky secondary amines may react too slowly under standard conditions.

-

Intervention: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to form a highly reactive sulfonylpyridinium intermediate, or elevate the temperature cautiously[4].

-

References

- Benchchem. Optimizing reaction conditions for sulfonylation.

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- PMC / NIH. Preparation of sulfonamides from N-silylamines.

Sources

Application Notes & Protocols: A Guide to Solvent Selection for the Recrystallization of Phenethylsulfonamide Derivatives

Introduction: The Critical Role of Purity in Phenethylsulfonamide Derivatives

Phenethylsulfonamide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The purity of these active pharmaceutical ingredients (APIs) is paramount, as impurities can affect efficacy, safety, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including these derivatives.[1] The success of this technique hinges on the judicious selection of a solvent or solvent system.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach solvent selection for the recrystallization of phenethylsulfonamide derivatives, ensuring high purity and yield.

I. Theoretical Foundations of Recrystallization and Solvent Selection

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]

The "Ideal" Recrystallization Solvent: A Multifaceted Profile

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for a single-solvent recrystallization of a phenethylsulfonamide derivative should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the phenethylsulfonamide derivative at or near its boiling point.[4]

-

Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals upon cooling.[4]

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal by hot filtration).[3]

-

Chemical Inertness: The solvent must not react with the phenethylsulfonamide derivative.[5]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6]

-

Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible. In the context of pharmaceutical development, adherence to guidelines on residual solvents, such as those from the International Council for Harmonisation (ICH), is mandatory.[7][8]

II. A Systematic Approach to Solvent Selection for Phenethylsulfonamide Derivatives

Due to the structural diversity of phenethylsulfonamide derivatives, a "one-size-fits-all" solvent does not exist. A systematic, empirical approach is therefore essential.

Step 1: Preliminary Assessment and Literature Review

Before embarking on extensive experimental screening, a preliminary assessment can save considerable time and resources. The principle of "like dissolves like" is a useful starting point.[5] Phenethylsulfonamide derivatives possess both non-polar (the phenethyl group) and polar (the sulfonamide group) characteristics. Therefore, solvents of intermediate polarity are often good candidates.

A literature search for the recrystallization of structurally similar compounds, such as other N-aryl or N-alkyl sulfonamides, can provide valuable leads. Databases like SciFinder and Reaxys can be consulted for previously reported recrystallization conditions for related molecules.[7]

Step 2: Experimental Solvent Screening Protocol

A small-scale solvent screen is the most effective method to identify a suitable solvent or solvent system.

Materials:

-

Crude phenethylsulfonamide derivative

-

A selection of test solvents (see Table 1 for suggestions)

-

Small test tubes or vials

-

Heating apparatus (hot plate, sand bath, or heating block)

-

Vortex mixer

-

Ice bath

Protocol:

-

Initial Solubility Test at Room Temperature:

-

Place approximately 20-30 mg of the crude phenethylsulfonamide derivative into a small test tube.

-

Add the test solvent dropwise (starting with ~0.5 mL) and vortex to mix.

-

Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

-

-

Solubility Test at Elevated Temperature:

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

-

If the compound does not dissolve even in a large volume of hot solvent, it is not a suitable single-solvent choice.

-

-

Crystal Formation Upon Cooling:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.

-

Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

-

-

Evaluation:

-

An ideal solvent will show poor solubility at room temperature but complete solubility at an elevated temperature, with abundant crystal formation upon cooling.

-

Record your observations in a systematic manner (see Table 2 for a template).

-

Table 1: Common Solvents for Screening

| Solvent Class | Examples | Polarity | Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | Often good solvents for sulfonamides. Can be used in combination with water. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | Good solvating power for a range of polarities. |

| Esters | Ethyl Acetate | Intermediate Polarity | A versatile solvent, often used in chromatography and recrystallization. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Polar Aprotic | Good solvating power, but can form peroxides. |

| Aromatic Hydrocarbons | Toluene | Non-polar | May be suitable for less polar derivatives. |

| Halogenated Solvents | Dichloromethane | Polar Aprotic | High solvating power, but environmental and health concerns. |

| Water | Highly Polar | Generally, phenethylsulfonamides have low water solubility, but it can be an effective anti-solvent. |

Table 2: Solvent Screening Data Log

| Solvent | Solubility at RT (mg/mL) | Solubility at Elevated T (mg/mL) | Observations on Cooling (Crystal Formation, Oiling Out) | Suitability (Good, Moderate, Poor) |

| e.g., Ethanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Toluene | ||||

| e.g., Acetone/Water |

III. The Power of Mixed Solvent Systems

If a single suitable solvent cannot be identified, a mixed solvent system (binary solvent system) is often an excellent alternative.[9] This typically involves a "good" solvent in which the phenethylsulfonamide derivative is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[9]

Common Mixed Solvent Pairs:

-

Ethanol/Water

-

Methanol/Water

-

Acetone/Water

-

Ethyl Acetate/Hexane

-

Toluene/Hexane

Protocol for Mixed Solvent Recrystallization:

-

Dissolve the crude phenethylsulfonamide derivative in the minimum amount of the hot "good" solvent.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

IV. Generalized Recrystallization Protocol for Phenethylsulfonamide Derivatives

Once a suitable solvent or solvent system has been identified, the following general protocol can be applied for the purification of a phenethylsulfonamide derivative.

Materials:

-

Crude phenethylsulfonamide derivative

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks (2)

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

-

Ice bath

Protocol:

-

Dissolution: Place the crude phenethylsulfonamide derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (or near boiling) with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.[10] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[10]

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[10] Swirl the mixture and gently heat it for a few minutes.

-

Hot Filtration: To remove any insoluble impurities (and activated charcoal if used), perform a hot gravity filtration. This step is critical to prevent premature crystallization of the desired product. Pre-heat the funnel and the receiving flask to minimize this risk.[11]

-

Crystallization: Cover the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.[11]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[11]

-

Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum to remove all traces of the solvent.[11]

V. Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Caption: A decision tree to guide the selection of a suitable crystallization solvent system.

VI. Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Crystal Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - The chosen solvent has too high a solubility for the compound at low temperatures.[11] | - Evaporate some of the solvent to concentrate the solution and re-cool. - Ensure the solution is thoroughly cooled in an ice bath. - Re-screen for a more suitable solvent. |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure. | - Re-heat the solution and add more solvent. - Choose a solvent with a lower boiling point. - Consider a preliminary purification step (e.g., column chromatography) if the sample is highly impure.[11] |

| Premature Crystallization | - The solution cooled too quickly during hot filtration.[11] | - Ensure all glassware for filtration is pre-heated. - Perform the filtration as quickly as possible. - Add a small amount of extra hot solvent before filtering. |

| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated. - Nucleation is not initiated. | - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Evaporate some of the solvent and re-cool. |

VII. Safety and Waste Disposal

Always handle organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12] Be aware of the flammability and toxicity of each solvent.[13] Dispose of all solvent waste in appropriately labeled containers according to your institution's hazardous waste disposal protocols.[12] Halogenated and non-halogenated solvent waste should typically be segregated.[12]

VIII. Conclusion

The selection of an appropriate solvent is a critical, empirically determined step in the successful recrystallization of phenethylsulfonamide derivatives. By following a systematic approach that combines theoretical principles with methodical experimental screening, researchers can efficiently identify optimal conditions to achieve high purity and yield. This guide provides the foundational knowledge and practical protocols to empower scientists in drug development to master this essential purification technique.

References

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

Crystallization. (n.d.). University of Houston-Downtown, Department of Natural Sciences. Retrieved from [Link]

-

Recrystallization. (n.d.). E-learning, University Center of Mila. Retrieved from [Link]

-

Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

-

Give five properties that a recrystallization solvent should possess. (2025, July 24). Filo. Retrieved from [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

-

Recrystallization, filtration and melting point. (n.d.). California State University, Northridge. Retrieved from [Link]

-

Experiment 9 — Recrystallization. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry. Retrieved from [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

-

Disposal of Waste Solvents. (n.d.). National University of Singapore, Department of Chemistry. Retrieved from [Link]

-

What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. Retrieved from [Link]

-

Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

-

Characteristics of a Recrystallization Solvent. (n.d.). ChemEd X. Retrieved from [Link]

-

Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 29). European Medicines Agency (EMA). Retrieved from [Link]

-

Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

-

Recrystallization. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

-

Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry. Retrieved from [Link]

-

Waste handling in the organic chemistry lab. (n.d.). University of Texas at El Paso. Retrieved from [Link]

-

Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved from [Link]

-

Standard Operating Procedures for Working with Organic Solvents. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

Sources

- 1. PubChemLite - N-(2-phenylethyl)methanesulfonamide (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 2. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]

- 3. kinampark.com [kinampark.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. ia601306.us.archive.org [ia601306.us.archive.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]